molecular formula C7H4ClN3O B14027617 4-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine

4-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine

Cat. No.: B14027617
M. Wt: 181.58 g/mol
InChI Key: DKMSNIJCUJNDMR-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phosphoryl chloride to yield the oxadiazole ring .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the pyridine or oxadiazole rings, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities and applications .

Properties

IUPAC Name

3-chloro-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSNIJCUJNDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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